6-Amino-N-cyclohexyl-9H-purine-9-carboxamide is a purine derivative characterized by the molecular formula and a unique structure that includes an amino group and a cyclohexyl group attached to the purine ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.
The compound is synthesized from purine derivatives, typically starting with 6-chloropurine, which reacts with cyclohexylamine. The synthesis involves controlled conditions to ensure optimal yield and purity, often utilizing bases like sodium hydroxide or potassium carbonate during the reaction.
6-Amino-N-cyclohexyl-9H-purine-9-carboxamide belongs to the class of purines, which are essential components of nucleic acids and play critical roles in various biological processes. This compound's structure influences its reactivity and potential interactions within biological systems, making it a candidate for further research into its therapeutic applications.
The synthesis of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide typically follows these steps:
The reaction conditions may vary, but generally involve:
Industrial methods may employ automated systems for large-scale production, focusing on maximizing yield and minimizing impurities through advanced purification technologies.
The molecular structure of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide features:
This configuration contributes to its unique chemical properties and potential biological activities.
6-Amino-N-cyclohexyl-9H-purine-9-carboxamide can participate in several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives for specific applications in drug development.
The mechanism of action for 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, contributing to its potential antimicrobial or anticancer effects .
Relevant data indicates that the compound's stability and reactivity make it suitable for various synthetic applications in medicinal chemistry .
6-Amino-N-cyclohexyl-9H-purine-9-carboxamide has a wide range of applications in scientific research:
Purine derivatives constitute a privileged scaffold in kinase inhibitor design due to their ability to mimic ATP's hydrogen-bonding interactions within the catalytic cleft. 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide (CAS 64442-34-8, C₁₂H₁₆N₆O, MW 260.3 g/mol) exemplifies this class, serving as a chemical probe for studying mitotic regulation through kinase inhibition [1] [4] [7]. Its structural features enable selective targeting of oncologically relevant kinases, particularly Nek2 (NIMA-related kinase 2), while exhibiting modulatory effects on CDK2 (cyclin-dependent kinase 2) – a dual activity profile that underscores the challenge of achieving kinase selectivity within the purine chemotype [2] [5].
This compound functions as an ATP-competitive inhibitor that exploits structural similarities between Nek2 and CDK2 ATP-binding pockets. Biochemical profiling reveals it binds the kinase hinge region through a conserved hydrogen-bonding triplet: the purine N9-H and N3 atoms engage Cys-89 and Glu-87 in Nek2, analogous to interactions observed in CDK2 [2] [5]. The cyclohexylcarboxamide substituent at N9 projects into a hydrophobic region near the ribose-binding pocket, while the 6-amino group occupies a solvent-exposed region.
Table 1: Structural Features Enabling Kinase Engagement
Structural Element | Role in Nek2 Inhibition | Role in CDK2 Inhibition |
---|---|---|
Purine core | Forms H-bonds with hinge residues Cys89/Glu87 | Forms H-bonds with Leu83/Glu81 |
6-Amino group | Positions solvent-accessible moiety; deletion abrogates activity | Critical for hinge recognition; removal eliminates potency |
N9-Cyclohexylcarboxamide | Occupies hydrophobic pocket near Gly92 | Extends into hydrophobic cleft adjacent to gatekeeper residue |
Molecular planarity | Allows co-planar orientation of aromatic systems | Requires rotation (~13°) of arylamino group for optimal Asp86 interaction |
Despite these similarities, subtle differences in binding pocket topology enable selectivity modulation. The compound exhibits moderate baseline activity against both kinases, with IC₅₀ values in the micromolar range (Nek2 IC₅₀ = ~12 μM; CDK2 IC₅₀ = ~5 μM) [2]. This overlapping inhibition profile positions it as a valuable starting point for structure-activity relationship (SAR) studies aimed at achieving selective Nek2 inhibition through rational substituent modifications – particularly at the C6 and C2 positions [5] [9].
The pursuit of Nek2-selective inhibitors has driven systematic exploration of C6 and C2 modifications on the purine scaffold. Key strategies include:
C6 Alkoxy Optimization: Introduction of 6-cyclohexylmethoxy groups significantly enhanced Nek2 affinity (IC₅₀ = 0.62 μM) while retaining CDK2 activity (IC₅₀ = 7.0 μM), achieving >10-fold selectivity. Deletion of this substituent abolished activity against both kinases, confirming its essential role in hydrophobic pocket engagement [2] [5].
C2 Arylamino Elaboration: Incorporating carboxamide, sulfonamide, or urea functionalities at the meta-position of 2-arylamino rings improved Nek2 selectivity. The most effective derivative, 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide, demonstrated Nek2 IC₅₀ = 0.62 μM with CDK2 IC₅₀ = 7.0 μM. Crystallography revealed the carboxamide carbonyl oxygen forms a water-mediated hydrogen bond with Asp93 in Nek2 – an interaction absent in CDK2 due to conformational differences [2] [5].
Vinylamine Isosteres: Replacement of the alkoxy group with (E)-dialkylaminovinyl substituents at C6 yielded highly selective Nek2 inhibitors. Compound (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine exhibited Nek2 IC₅₀ = 0.27 μM with CDK2 IC₅₀ = 2.70 μM (~10-fold selectivity). This moiety exploits a unique subpocket in Nek2 through van der Waals contacts with Ala21 and Lys37 [5].
Table 2: Selectivity Optimization Through Structural Modifications
Modification Type | Representative Compound | Nek2 IC₅₀ (μM) | CDK2 IC₅₀ (μM) | Selectivity (CDK2/Nek2) |
---|---|---|---|---|
Parent scaffold | 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide | ~12.0 | ~5.0 | <1 |
6-Cyclohexylmethoxy | 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 0.62 | 7.0 | >10 |
(E)-Dialkylaminovinyl | (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | 0.27 | 2.70 | 10 |
Carboxamide at C2 meta | 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)benzamide | 0.89 | 5.6 | 6.3 |
These structural insights reveal that selectivity arises from differential accommodation of bulky C6 substituents and optimized C2 arylamino interactions within Nek2's unique binding environment. The compound's core structure thus serves as a versatile template for generating chemical probes that distinguish between structurally related kinases [2] [5] [9].
Nek2 overexpression represents an oncogenic driver across diverse malignancies, with significant implications for tumor progression and therapeutic resistance:
Prognostic Biomarker: In colorectal cancer (CRC), NEK2 mRNA and protein levels are significantly elevated in tumor tissues versus adjacent normal mucosa (p < 0.01). High expression correlates with advanced TNM stage (p = 0.003), lymph node metastasis (p = 0.018), distant metastasis (p = 0.009), and reduced 5-year overall survival (HR = 2.31, 95% CI: 1.48–3.60) [3] [6]. Similar upregulation occurs in cervical squamous cell carcinoma (CESC), where NEK2 expression increases 4.2-fold compared to normal epithelium and further elevates (7.1-fold) in cisplatin-resistant tumors [10].
Therapeutic Resistance Mechanisms: NEK2 confers chemoresistance through pathway activation:
The central role of NEK2 in these oncogenic processes validates it as a therapeutic target. Inhibitors based on the 6-amino-N-cyclohexyl-9H-purine-9-carboxamide scaffold offer potential to disrupt NEK2-driven signaling cascades, particularly in tumors with documented pathway activation.
Table 3: NEK2 Overexpression in Human Cancers
Cancer Type | Expression Change vs. Normal | Key Clinical Correlations | Resistance Mechanisms |
---|---|---|---|
Colorectal Cancer (CRC) | 3.8-fold mRNA increase | Advanced TNM stage (p=0.003), distant metastasis (p=0.009), reduced 5-year survival (HR=2.31) | Wnt/β-catenin activation → 5-FU resistance |
Cervical Squamous Cell Carcinoma (CESC) | 4.2-fold protein increase | Shorter progression-free survival (p<0.001), cisplatin resistance (7.1-fold in resistant vs. sensitive) | Wnt/β-catenin activation → cisplatin resistance |
Hepatocellular Carcinoma | 5.1-fold mRNA increase | Vascular invasion (p=0.007), early recurrence (p=0.002) | PP1/Akt pathway activation |
Compound List: Purine Derivatives in Oncology
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: